![molecular formula C7H16Cl2N2 B3080746 (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1092076-07-7](/img/structure/B3080746.png)
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
“®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a compound that belongs to the class of heterocycles known as dihydropyrrolo[1,2-a]pyrazinone rings . These compounds are present in a wide range of bioactive natural products and analogues thereof .
Synthesis Analysis
The synthesis of this class of compounds has been extensively studied . Recent developments in the synthesis of piperazines, which are related to pyrazines, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is characterized by a pyrrole and a pyrazine ring . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions and, especially when an electron-withdrawing substituent is attached to the pyrazine, exposes them to nucleophilic attack .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, have shown significant antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the development of antiviral drugs, particularly as we continue to face challenges from various viral diseases.
Antifungal Activity
These compounds have shown potential in combating fungal infections . Their antifungal properties could lead to the development of new antifungal medications.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Activity
These compounds have shown potential in the field of oncology . Their antitumor properties could be harnessed for the development of new cancer therapies.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain kinases can be a therapeutic strategy in treating diseases such as cancer.
Drug Discovery Research
The pyrrolopyrazine structure, including “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is an attractive scaffold for drug discovery research . Its diverse biological activities make it a promising candidate for the development of new therapeutic agents.
Safety and Hazards
The safety data sheet for “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it .
Future Directions
The future directions for the study of “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” and related compounds could involve further exploration of their synthesis methods, reactivity, and biological activity . There is also a need for more research on the action mechanisms of pyrrolopyrazine derivatives . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazinamide, are known to be highly specific agents active only against mycobacterium tuberculosis .
Mode of Action
tuberculosis that express pyrazinamidase enzyme that converts Pyrazinamide to the active form pyrazinoic acid .
Result of Action
Similar compounds like pyrazinamide are known to kill or stop the growth of certain bacteria that cause tuberculosis (tb) .
properties
IUPAC Name |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGEOMYLXPIY-XCUBXKJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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